molecular formula C19H19N3O4 B14467421 Benzamide, N-(3-(5-methoxy-1H-indol-3-yl)propyl)-3-nitro- CAS No. 72612-11-4

Benzamide, N-(3-(5-methoxy-1H-indol-3-yl)propyl)-3-nitro-

Cat. No.: B14467421
CAS No.: 72612-11-4
M. Wt: 353.4 g/mol
InChI Key: JHTQBDVXGUVPED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(5-Methoxy-1H-indol-3-yl)propyl)-3-nitrobenzamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a methoxy group attached to the indole ring and a nitrobenzamide moiety, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(5-Methoxy-1H-indol-3-yl)propyl)-3-nitrobenzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indole Derivative: The indole derivative can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

    Attachment of the Propyl Chain: The propyl chain can be attached through a Friedel-Crafts alkylation reaction using propyl chloride and a Lewis acid catalyst.

    Formation of the Nitrobenzamide Moiety: The nitrobenzamide moiety can be synthesized by nitration of benzamide using a mixture of concentrated sulfuric acid and nitric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-(5-Methoxy-1H-indol-3-yl)propyl)-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

N-(3-(5-Methoxy-1H-indol-3-yl)propyl)-3-nitrobenzamide has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-(5-Methoxy-1H-indol-3-yl)propyl)-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    N-(3-(5-Methoxy-1H-indol-3-yl)propyl)-3-aminobenzamide: Similar structure but with an amine group instead of a nitro group.

    N-(3-(5-Methoxy-1H-indol-3-yl)propyl)-3-chlorobenzamide: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

N-(3-(5-Methoxy-1H-indol-3-yl)propyl)-3-nitrobenzamide is unique due to the presence of both the methoxy group on the indole ring and the nitrobenzamide moiety. This combination of functional groups contributes to its distinct chemical properties and potential biological activities.

Properties

CAS No.

72612-11-4

Molecular Formula

C19H19N3O4

Molecular Weight

353.4 g/mol

IUPAC Name

N-[3-(5-methoxy-1H-indol-3-yl)propyl]-3-nitrobenzamide

InChI

InChI=1S/C19H19N3O4/c1-26-16-7-8-18-17(11-16)14(12-21-18)5-3-9-20-19(23)13-4-2-6-15(10-13)22(24)25/h2,4,6-8,10-12,21H,3,5,9H2,1H3,(H,20,23)

InChI Key

JHTQBDVXGUVPED-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCCNC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.